Neolactotetraose
Description
Structural Characterization of Neolactotetraose
Chemical Structure and Isomerism
Molecular Formula and Atomic Composition
This compound (LNnT) shares the molecular formula C~26~H~45~NO~21~ with its isomer LNT, comprising four monosaccharide units: galactose (Gal), N-acetylglucosamine (GlcNAc), galactose, and glucose (Glc) . The linear tetrasaccharide sequence is defined as Galβ1-4GlcNAcβ1-3Galβ1-4Glc , contrasting with LNT’s Galβ1-3GlcNAcβ1-3Galβ1-4Glc configuration . This divergence arises from the β1-4 linkage between the first Gal and GlcNAc residues in LNnT, classifying it as a type II HMO, whereas LNT’s β1-3 linkage designates it as type I .
Glycosidic Linkage Patterns and Stereochemistry
The β1-4 linkage in LNnT introduces distinct conformational flexibility compared to LNT’s β1-3 bond. Nuclear magnetic resonance (NMR) studies reveal that LNnT’s glycosidic torsion angles (Φ/Ψ) for the Galβ1-4GlcNAc bond adopt values of approximately 60°/0° , favoring a more extended structure . In contrast, LNT’s β1-3 linkage results in a compact helical twist due to Φ/Ψ angles near -30°/15° . This stereochemical disparity impacts receptor binding specificity, as observed in pathogen adhesion studies .
Differentiation from Lacto-N-tetraose Isomers
LNnT and LNT are structural isomers differentiated solely by their glycosidic linkages (Table 1).
Table 1: Comparative Structural Features of LNnT and LNT
| Feature | LNnT | LNT |
|---|---|---|
| Glycosidic Linkage | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
| HMO Classification | Type II | Type I |
| Solubility (g/L) | 12.3 ± 0.5 | 8.9 ± 0.3 |
| Prebiotic Specificity | Bifidobacterium longum | Bifidobacterium infantis |
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Profiling
High-resolution ^1^H and ^13^C NMR spectroscopy resolves LNnT’s isomeric identity. Key chemical shifts include:
- Galβ1-4GlcNAc anomeric proton : δ 4.45 ppm (^1^H), δ 103.2 ppm (^13^C)
- GlcNAc methyl group : δ 2.03 ppm (^1^H), δ 23.5 ppm (^13^C) .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMYDHMFFAVMMM-PLQWBNBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926585 | |
| Record name | Lacto-N-neotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-32-4 | |
| Record name | Lacto-N-neotetraose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13007-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacto-N-neotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacto-N-neotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTO-N-NEOTETRAOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY63N40B1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Building Block Preparation
The chemical synthesis of neolactotetraose hinges on the strategic assembly of monosaccharide precursors. A landmark study demonstrated the use of galactose-, glucosamine-, and lactose-derived building blocks to construct the tetrasaccharide backbone. Key intermediates include:
-
Galactose donor : Peracetylated galactose converted to α-trichloroacetimidate for glycosylation reactivity.
-
Glucosamine acceptor : N-Troc-protected glucosamine (2-azido-2-deoxy-glucose) to ensure regioselective coupling.
-
Lactose precursor : A reducing-end lactose unit with orthogonal protecting groups to prevent undesired side reactions.
Critical challenges include avoiding orthoester formation during glycosylation. Solvent selection proved decisive: dichloromethane with catalytic TMSOTf minimized orthoacetate byproducts compared to acetonitrile.
Glycosylation Strategies
A linear glycosylation sequence was employed to construct the β-linked tetrasaccharide (Table 1):
Table 1: Glycosylation Conditions for this compound Intermediate
| Step | Donor | Acceptor | Solvent | Activator | Yield |
|---|---|---|---|---|---|
| 1 | Gal-Imidate | GlcNAc-OH | DCM | TMSOTf | 72% |
| 2 | LNnT-Imidate | Lactose-OH | DCM/EtCN | BF3·Et2O | 68% |
The final glycosylation step achieved a gram-scale yield (68%) of protected this compound, underscoring the method’s scalability.
Deprotection and Final Processing
Global deprotection involved sequential removal of Troc groups using Zn/Pb couple reduction (10% w/w), followed by hydrogenolysis to cleave benzyl ethers. Acetamide formation via acetic anhydride treatment ensured structural fidelity, yielding 64% pure this compound after silica gel chromatography.
Microbial Fermentation Production
Strain Engineering
Patent WO2019215073A1 discloses recombinant Saccharomyces cerevisiae strains engineered with:
-
β-1,3-N-acetylglucosaminyltransferase : For elongating lactose to lacto-N-triose II.
-
β-1,4-galactosyltransferase : To add the terminal galactose residue, forming this compound.
-
Lactose uptake systems : Heterologous expression of E. coli lacY permease for lactose import.
Carbon source optimization revealed glucose-galactose mixtures (2:1 ratio) maximized titers (3.2 g/L).
Fermentation Process Optimization
Fed-batch fermentation in 5-L bioreactors achieved 85% conversion efficiency using:
Notably, lacto-N-triose II constituted 22% of byproducts, necessitating downstream purification.
Downstream Purification Techniques
Membrane Filtration
The patent WO2019215073A1 emphasizes a three-step membrane process (Table 2):
Table 2: Membrane Purification Parameters
| Step | Membrane Type | MWCO (Da) | Retentate | Permeate |
|---|---|---|---|---|
| 1 | Ultrafiltration | 10,000 | Cells/Proteins | Oligosaccharides |
| 2 | Nanofiltration | 300 | LNnT/LNT | Monosaccharides |
| 3 | Diafiltration | 500 | LNnT | Lactose |
This sequence achieved 92% purity, with diafiltration removing 98% of residual lactose.
Chromatographic Polishing
Cation-exchange chromatography (SP Sepharose Fast Flow) resolved LNnT from lacto-N-triose II using a 0–0.5 M NaCl gradient. Final purity exceeded 99% with a recovery rate of 78%.
Analytical Characterization
Structural Verification
Purity Assessment
Mass spectrometry (ESI-TOF) showed [M+Na] at m/z 729.2, with impurity peaks <1%.
Industrial-Scale Production Considerations
While chemical synthesis offers high purity (≥98%), microbial fermentation dominates commercial production due to lower costs ($120/kg vs. $450/kg). Recent advances in Bacillus subtilis hyperproducers (8.7 g/L titers) promise further cost reductions .
Chemical Reactions Analysis
Hydrolysis Reactions
Neolactotetraose undergoes hydrolysis under acidic or enzymatic conditions:
| Condition | Products | Mechanism | Source |
|---|---|---|---|
| Acidic (0.1M HCl, 80°C) | Galactose, N-acetylglucosamine, glucose | Cleavage of glycosidic bonds via protonation of oxygen and nucleophilic attack | |
| Enzymatic (β-galactosidase) | Lacto-N-triose + galactose | Selective cleavage of terminal β1-4 galactose linkage |
Enzymatic hydrolysis exhibits substrate specificity, with human milk β-galactosidase showing preferential activity toward the β1-4 linkage over β1-3 bonds.
Glycosylation and Enzymatic Modification
Engineered Escherichia coli systems enable site-specific glucuronylation of this compound:
Key Findings:
-
Glucuronyltransferase (GlcAT-P) Activity :
Mouse brain-derived GlcAT-P expressed in E. coli attaches glucuronic acid (GlcA) to this compound, forming GlcAβ-3Galβ-4GlcNAcβ-3Galβ-4Glc ( ).
| Strain | Enzymes Expressed | Product | Yield |
|---|---|---|---|
| HN1 | LgtA, β1-4-GalT, GlcAT-P | GlcAnLc4 + residual nLc4 | 2.8 g/L |
| HN6 | LgtA, β1-4-GalT, GlcAT-P, RcsA | GlcAnLc4 (purified) | 5.1 g/L |
-
Competing Reactions :
Endogenous glycosyltransferases in E. coli may elongate this compound to neolactohexaose (nLc6) before glucuronylation .
Oxidation-Reduction Reactions
As a reducing sugar, this compound participates in redox reactions:
-
Benedict’s Test : Positive reaction (formation of Cu₂O precipitate) confirms free anomeric center at the glucose residue .
-
Periodate Oxidation : Cleaves vicinal diols in galactose and glucose rings, enabling structural analysis.
Functional Derivatives
This compound serves as a precursor for bioactive compounds:
-
HNK-1 Carbohydrate Motif : GlcAβ-3Galβ-4GlcNAcβ-3Galβ-4Glc (synthesized in E. coli) mimics neural cell adhesion molecules .
-
Sialylation : In vitro studies show α2-3/6-sialyltransferases modify terminal galactose, enhancing prebiotic activity.
Stability and Reactivity
| Parameter | Observation | Implication |
|---|---|---|
| pH Stability | Stable at pH 5–7; degrades in strong acid/base | Requires neutral buffers for storage |
| Thermal Degradation | Decomposes above 160°C | Lyophilization preferred over heat drying |
Scientific Research Applications
Nutritional Applications
Neolactotetraose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. This oligosaccharide serves as a source of energy for these bacteria, which play a crucial role in maintaining gut health and enhancing immune function.
Case Study: Prebiotic Effects in Infants
A study conducted on infants showed that the presence of this compound in human milk significantly increased the population of bifidobacteria in the gut compared to formula-fed infants. This suggests that this compound may help establish a healthy gut microbiome early in life, potentially reducing the risk of gastrointestinal infections and allergies .
Immunological Applications
This compound has been shown to have immunomodulatory effects. It can influence immune responses by acting as a ligand for specific receptors on immune cells.
Case Study: Modulation of Immune Responses
Research indicated that this compound could enhance the activity of immune cells such as dendritic cells and macrophages. These cells are essential for initiating immune responses against pathogens. The oligosaccharide's ability to modulate these responses suggests its potential use in developing immunotherapies for various diseases .
Pharmaceutical Applications
The unique properties of this compound have led to investigations into its use as a therapeutic agent. Its ability to inhibit pathogen adhesion to epithelial cells is particularly noteworthy.
Case Study: Inhibition of Pathogen Adhesion
In vitro studies demonstrated that this compound could effectively inhibit the adhesion of pathogenic bacteria such as Escherichia coli to intestinal epithelial cells. This property positions this compound as a potential candidate for preventing infections, particularly in vulnerable populations such as infants and the elderly .
Research on Synthesis and Derivatives
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity or tailor it for specific applications.
Synthesis Table
| Derivative Name | Synthesis Method | Biological Activity |
|---|---|---|
| Sulfated this compound | Chemical synthesis with sulfation | Enhanced binding to receptors |
| Sialylated this compound | Enzymatic modification | Increased immunomodulatory effects |
| Glycosylated this compound | Glycosylation with specific enzymes | Improved prebiotic effects |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or interact with cell surface receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Neolactotetraose shares structural and functional similarities with several oligosaccharides, including lactotetraose, α-neolactotetraose, and synthetic analogs. Below is a detailed comparison:
Table 1: Comparative Overview of this compound and Related Compounds
Structural Differentiation
- This compound vs. Lactotetraose : Both are tetrasaccharides isolated from human milk, but this compound contains a β1-3 linkage between GlcNAc and Gal, whereas lactotetraose has a β1-3 linkage between GlcNAc and the preceding Gal residue . This subtle difference impacts their receptor specificity and metabolic fate.
- α-Neolactotetraose: The α-anomeric configuration in bacterial LOS alters host immune recognition, enabling Neisseria meningitidis to evade complement-mediated lysis .
Functional Divergence
- Antimicrobial Activity : this compound directly inhibits pathogens like E. coli by blocking galactose receptors , while synthetic analogs like B-Ethyl-lactose mimic natural oligosaccharides to study adhesion mechanisms .
- Disease Association : The octasaccharide in GM1-gangliosidosis urine serves as a biomarker for lysosomal enzyme deficiencies, contrasting with this compound’s role in infant nutrition .
Key Research Findings and Implications
Biological Activity
Neolactotetraose (NLT) is a human milk oligosaccharide (HMO) composed of four monosaccharides: galactose, N-acetylglucosamine, and glucose. Its structure is represented as Galβ4GlcNAcβ3Galβ4Glc. This compound has garnered significant attention due to its various biological activities, particularly in promoting health in neonates and influencing gut microbiota composition.
1. Production and Synthesis
This compound can be synthesized through metabolic engineering of Escherichia coli. A study demonstrated the large-scale production of NLT from lactose using engineered bacterial strains, which allows for efficient production methods that can be scaled for commercial applications . The synthesis process involves the expression of specific glycosyltransferases that facilitate the formation of the oligosaccharide from simpler sugar precursors.
2.1 Prebiotic Effects
NLT exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria are essential for maintaining gut health and enhancing immune function in infants. Research indicates that HMOs like NLT serve as substrates for these probiotics, leading to improved gut microbiota diversity and stability .
2.2 Immune Modulation
Studies have shown that this compound can modulate immune responses. It enhances the production of immunoglobulin A (IgA) in the gut, which plays a crucial role in mucosal immunity. By promoting IgA secretion, NLT helps protect against gastrointestinal infections and contributes to overall immune system development in neonates .
2.3 Anti-adhesive Properties
NLT has been found to possess anti-adhesive properties against pathogens such as Escherichia coli and Streptococcus pneumoniae. The oligosaccharide can inhibit the binding of these pathogens to intestinal epithelial cells, thereby reducing the risk of infections . This mechanism is particularly vital in protecting vulnerable populations, such as newborns, from harmful bacterial colonization.
3.1 Case Studies on Biological Activity
Several studies have explored the biological activity of this compound:
- Prebiotic Study : A clinical trial demonstrated that infants fed formula supplemented with NLT showed increased levels of beneficial bacteria compared to those on standard formula .
- Immune Response Study : In vitro studies indicated that NLT significantly increased IgA production in cultured intestinal cells, suggesting its potential role in enhancing mucosal immunity .
- Pathogen Interaction Study : Binding assays revealed that NLT effectively reduced the adhesion of pathogenic bacteria to intestinal cells by competing with them for binding sites .
4. Data Tables
| Study Type | Findings |
|---|---|
| Prebiotic Effects | Increased growth of Bifidobacterium and Lactobacillus in infants fed NLT-supplemented formula |
| Immune Modulation | Enhanced IgA production in intestinal cell cultures treated with NLT |
| Anti-adhesive Properties | Reduced adhesion of E. coli and S. pneumoniae to intestinal epithelial cells |
5. Conclusion
This compound is a significant component of human milk with diverse biological activities that contribute to neonatal health. Its prebiotic effects, immune modulation capabilities, and anti-adhesive properties make it a valuable subject for further research, particularly regarding its potential applications in infant nutrition and disease prevention.
Future studies focusing on the long-term impacts of NLT supplementation in infant diets could provide deeper insights into its role in shaping gut microbiota and enhancing immune responses.
Q & A
Q. What are the key structural features of neolactotetraose, and how do they influence its biochemical interactions?
this compound is a tetrasaccharide glycoside with a β1-3/β1-4 galactosidic linkage. Its structure determines binding specificity to glycoproteins like hLTB (heat-labile enterotoxin B-pentamer). Methodologically, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to resolve its conformation. For instance, isotopic labeling (e.g., [13C6,2H12]-glucose) enables precise tracking of carbohydrate-protein interactions .
Q. What experimental protocols are recommended for synthesizing this compound in a laboratory setting?
Synthesis involves enzymatic or chemical glycosylation. A validated approach includes cloning glycosyltransferase genes (e.g., in Vibrio sp. 60) and optimizing expression using IPTG induction in M9 media. Post-synthesis, purification via centrifugation and ultrafiltration ensures >95% purity, critical for reproducibility in binding assays .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for molecular weight confirmation. NMR (1H, 13C) further verifies structural integrity by matching chemical shifts to reference spectra. Isotopic labeling (e.g., 15NH4Cl) enhances detection sensitivity in heteronuclear experiments .
Q. What in vitro assays are suitable for preliminary screening of this compound bioactivity?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., KD values) with glycoproteins. For example, SPR assays using immobilized hLTB can measure this compound binding affinity, with controls to account for nonspecific interactions .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound binding studies, such as inconsistent KD values across experiments?
Contradictions often arise from variability in protein folding or buffer conditions. Mitigation strategies include:
- Standardizing experimental protocols (e.g., dialysis in NMR-grade buffers).
- Replicating assays with isotopic controls (e.g., 2H-labeled hLTB to monitor conformational stability).
- Applying statistical rigor (e.g., ANOVA for inter-experimental variance analysis) .
Q. What methodologies optimize this compound labeling for advanced NMR or fluorescence-based tracking in live-cell studies?
Metabolic labeling with [13C6]-glucose in bacterial hosts (e.g., Vibrio sp. 60) allows uniform isotopic incorporation. For fluorescence, site-specific conjugation via reductive amination (e.g., using Cy5 dyes) minimizes steric interference. Validate labeling efficiency via MALDI-TOF MS .
Q. How can researchers design experiments to quantify this compound’s binding cooperativity with multi-subunit glycoproteins?
Employ multi-dimensional NMR (e.g., 15N-1H HSQC) to map chemical shift perturbations (CSPs) across hLTB subunits. Titration experiments with incremental this compound concentrations reveal cooperative binding patterns. Data analysis via software like CARA or CCPNMR ensures accurate CSP quantification .
Q. What computational tools integrate with experimental data to model this compound-glycoprotein interactions?
Molecular dynamics (MD) simulations (e.g., GROMACS) paired with NMR-derived restraints predict binding modes. Validate models using mutagenesis (e.g., alanine scanning of hLTB residues) and compare with SPR/ITC data to refine force field parameters .
Methodological Best Practices
- Data Reproducibility : Document all experimental variables (e.g., IPTG concentration, induction time) and raw data in supplemental materials. Use platforms like Zenodo for public archiving .
- Ethical Reporting : Avoid selective data presentation. Disclose failed experiments and outliers in supplementary sections to provide context for contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
